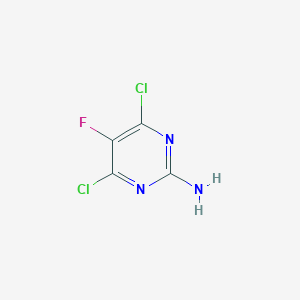

2-Amino-4,6-dicloro-5-fluoropirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

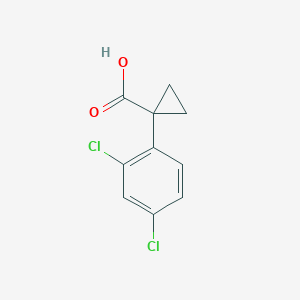

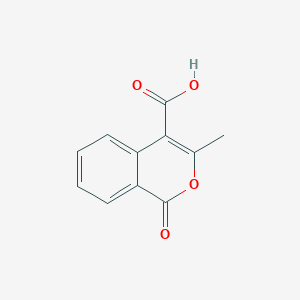

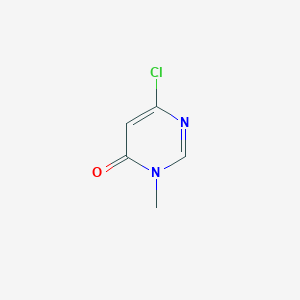

4,6-Dichloro-5-fluoropyrimidin-2-amine is a chemical compound with the CAS Number: 15598-33-1 . It has a molecular weight of 181.98 .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine is represented by the linear formula C4H2Cl2FN3 . The InChI code for this compound is 1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-fluoropyrimidin-2-amine include a molecular weight of 181.98 .Aplicaciones Científicas De Investigación

Síntesis de 5-Fluoro-2-amino pirimidinas

La 2-amino-4,6-dicloro-5-fluoropirimidina sirve como un valioso material de partida para la preparación de 5-fluoro-2-amino pirimidinas. Al hacerla reaccionar con varias aminas en presencia de K₂CO₃, los investigadores pueden formar enlaces C-N, lo que lleva a la síntesis de diversos derivados de pirimidina .

Simulaciones computacionales

Los investigadores utilizan herramientas computacionales (como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD) para simular el comportamiento de la this compound. Estas simulaciones ayudan a visualizar sus interacciones con objetivos biológicos, predecir las afinidades de unión y guiar el diseño de fármacos .

Ciencia avanzada de baterías

Si bien no está directamente relacionado con las aplicaciones de salud, las propiedades de este compuesto pueden ser útiles en la investigación de baterías. Investigar su comportamiento electroquímico y su estabilidad puede contribuir al desarrollo de materiales de almacenamiento de energía de alto rendimiento .

Mecanismo De Acción

4,6-Dichloro-5-fluoropyrimidin-2-amine has been studied for its ability to interact with other molecules. It has been found to form complexes with metal ions, such as nickel and copper, and to interact with other organic molecules. 4,6-Dichloro-5-fluoropyrimidin-2-amine has also been found to act as a substrate in certain biochemical reactions and to act as an inhibitor in other biochemical reactions.

Biochemical and Physiological Effects

4,6-Dichloro-5-fluoropyrimidin-2-amine has been studied for its biochemical and physiological effects. It has been found to be involved in a variety of biochemical processes, such as DNA replication, protein synthesis, and enzyme activity. 4,6-Dichloro-5-fluoropyrimidin-2-amine has also been studied for its potential effects on the human body, such as its ability to induce apoptosis in cancer cells and its potential to inhibit the growth of certain bacteria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4,6-Dichloro-5-fluoropyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 4,6-Dichloro-5-fluoropyrimidin-2-amine is stable and can be stored at room temperature. However, 4,6-Dichloro-5-fluoropyrimidin-2-amine has some limitations in laboratory experiments. It is a relatively toxic compound and can be hazardous if not handled properly. Additionally, 4,6-Dichloro-5-fluoropyrimidin-2-amine is a relatively weak compound and can be easily broken down in the presence of certain other compounds.

Direcciones Futuras

4,6-Dichloro-5-fluoropyrimidin-2-amine has many potential applications in scientific research. In the future, it could be used in the synthesis of new compounds, such as antibiotics and antifungals. Additionally, 4,6-Dichloro-5-fluoropyrimidin-2-amine could be studied further for its potential effects on the human body, such as its ability to induce apoptosis in cancer cells. Additionally, 4,6-Dichloro-5-fluoropyrimidin-2-amine could be studied for its potential use in the development of new drugs and treatments for various diseases. Finally, 4,6-Dichloro-5-fluoropyrimidin-2-amine could be studied for its potential use in the development of new catalysts and reagents for use in organic reactions.

Métodos De Síntesis

4,6-Dichloro-5-fluoropyrimidin-2-amine can be synthesized in several ways, including the direct reaction of 4-chloro-6-fluoropyrimidine with hydrochloric acid, the reaction of 4-chloro-6-fluoropyrimidine with dichloroacetic acid, and the reaction of 4-chloro-6-fluoropyrimidine with sodium amide. The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine through the direct reaction of 4-chloro-6-fluoropyrimidine with hydrochloric acid is the most common method and has been used in numerous studies. The reaction produces 4,6-Dichloro-5-fluoropyrimidin-2-amine and hydrochloric acid as byproducts.

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dichloro-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEWFMLZDMIBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570228 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-33-1 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)